molecular formula C20H26O4 B5037193 1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene

1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene

Cat. No.: B5037193
M. Wt: 330.4 g/mol
InChI Key: MRVUOCXQEUNISW-UHFFFAOYSA-N
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Description

1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene is an organic compound with the molecular formula C20H24O2. This compound is characterized by the presence of methoxy groups and a phenoxy group attached to a benzene ring. It is a relatively rare and unique chemical, often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 6-(3-methoxyphenoxy)hexanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups may play a role in binding to these targets, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-phenoxybenzene: Similar structure but lacks the hexoxy chain.

    1-Methoxy-4-(4-methoxyphenyl)ethynylbenzene: Contains an ethynyl linkage instead of a hexoxy chain.

    1-Methoxy-3-(3-methoxyphenoxy)benzene: Similar but with different substitution patterns

Uniqueness

1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups attached to a hexoxy chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Properties

IUPAC Name

1-methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-21-17-9-7-11-19(15-17)23-13-5-3-4-6-14-24-20-12-8-10-18(16-20)22-2/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUOCXQEUNISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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